molecular formula C16H24ClNO3S B12193984 3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide

3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B12193984
M. Wt: 345.9 g/mol
InChI Key: VCCUNTAXDXQSCA-UHFFFAOYSA-N
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Description

3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C17H26ClNO3S. This compound is characterized by the presence of a butoxy group, a chloro group, a cyclohexyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base, followed by the introduction of the butoxy group through nucleophilic substitution. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the butoxy or chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted benzenesulfonamides.

Scientific Research Applications

3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide
  • 4-butoxy-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

Uniqueness

3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective or versatile.

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C16H24ClNO3S/c1-2-3-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3

InChI Key

VCCUNTAXDXQSCA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl

Origin of Product

United States

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